molecular formula C17H14BrN3O3S B2977044 3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 379730-52-6

3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2977044
CAS No.: 379730-52-6
M. Wt: 420.28
InChI Key: YPOKHEXIKAONQK-UHFFFAOYSA-N
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Description

3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a brominated benzamide moiety and a 2,4-dimethoxyphenyl substituent. The 2,4-dimethoxyphenyl group contributes electron-donating properties, which may influence solubility and binding affinity in biological systems. This compound exemplifies strategic structural modifications to optimize pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOKHEXIKAONQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Bromination: The starting material, 2,4-dimethoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.

    Thiadiazole Formation: The brominated product is then reacted with thiosemicarbazide to form the thiadiazole ring.

    Amidation: Finally, the thiadiazole derivative is coupled with 3-bromobenzoyl chloride to yield the target compound.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to investigate the role of thiadiazole derivatives in biological systems, including their interactions with proteins and nucleic acids.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Benzamide Substituent Thiadiazole-Attached Group Key Properties/Activities Source
3-Bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 3-Bromo 2,4-Dimethoxyphenyl Not reported (presumed anticancer) Target
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Bromo 4-Methoxybenzyl Molecular mass: 404.28 g/mol
2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Bromo 2,4-Dichlorophenyl Screening compound (biological use)
3,4-Dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide 3,4-Dichloro 3,4-Dimethoxybenzyl Predicted density: 1.435 g/cm³
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate 2-Methoxy 2-Methoxyphenyl Crystal structure reported

Key Observations :

  • Substituent Position: Bromine at the 3-position (target compound) vs.
  • Aromatic Group Effects : The 2,4-dimethoxyphenyl group (electron-donating) in the target compound contrasts with 2,4-dichlorophenyl (electron-withdrawing in ), which may reduce solubility but enhance hydrophobic interactions.

Biological Activity

3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology. This compound belongs to the thiadiazole class and is characterized by its unique structural features that contribute to its pharmacological potential.

Chemical Structure

The compound features:

  • A thiadiazole ring , which is known for its diverse biological activities.
  • A bromine atom that enhances its reactivity.
  • A dimethoxy-substituted phenyl group , which may influence its interaction with biological targets.

Neuropharmacological Effects

Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Parkinson's disease (PD). In vivo evaluations using albino rats showed that this compound significantly reduced drug-induced catatonia, suggesting its potential as a therapeutic agent targeting dopamine receptors. Traditional treatments for PD often fail to halt disease progression; thus, novel compounds like this one are of significant interest for further research and development.

Anticancer Properties

The anticancer activity of thiadiazole derivatives has been well-documented. Studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the thiadiazole ring is particularly relevant as it has been associated with significant anti-proliferative activity against breast cancer (MCF-7) and lung cancer (A549) cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • It may inhibit the activity of certain kinases involved in cancer cell proliferation.
  • The compound's structure allows it to bind effectively to enzymes or receptors, modulating pathways related to apoptosis and cell cycle regulation.

In Vivo Studies

In a study assessing the anti-Parkinson's activity:

  • Model Organism : Albino rats were used.
  • Assessment : Reduction in catatonia was measured post-administration.
  • Findings : The compound demonstrated significant efficacy in improving motor functions impaired by drug-induced conditions.

Cytotoxicity Assays

In vitro studies have shown:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • Results : The compound exhibited IC50 values indicating potent anti-proliferative effects. For instance, it showed a marked reduction in cell viability after 48 hours of exposure compared to controls .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of related thiadiazole derivatives:

Compound NameStructural FeaturesBiological Activity
3-bromo-N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]benzamideDiethylsulfamoyl groupEvaluated for similar anticancer properties
3-bromo-N-[5-(methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideMethylphenyl substituentStudied for cytotoxic effects against various cancer lines
3-bromo-N-[5-(pyridyl)-1,3,4-thiadiazol-2-yl]benzamidePyridyl groupKnown for potential antimicrobial activity

Q & A

What are the key synthetic methodologies for preparing 3-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide and its analogs?

Level: Basic
Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted benzoyl chlorides, followed by functionalization. For example:

  • Conventional synthesis : Reacting 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine with 3-bromobenzoyl chloride in dry acetonitrile with triethylamine as a catalyst, refluxing for 12–18 hours .
  • Microwave-assisted synthesis : A solvent-free approach using microwave irradiation (15–20 minutes) significantly improves yields (75–90%) compared to conventional methods (50–65%) .
    Critical consideration : Monitor reaction progress via TLC and optimize pH during precipitation to avoid byproducts .

Which spectroscopic techniques are essential for characterizing thiadiazole-benzamide hybrids?

Level: Basic
Answer:
A multi-technique approach is required:

  • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and 13C^{13}C-NMR (thiadiazole C-2 at ~165 ppm) .
  • FT-IR : Validate amide C=O stretches (~1670 cm1^{-1}) and thiadiazole C-N vibrations (~1520 cm1^{-1}) .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 448.02 for the target compound) .

How are in vitro anticancer activities evaluated for such derivatives?

Level: Basic
Answer:
Standard protocols include:

  • MTT assay : Test against panels like SK-MEL-2 (melanoma), HL-60 (leukemia), and MCF-7 (breast cancer), with Adriamycin as a positive control. GI50_{50} values <10 μM indicate promising activity .
  • Selectivity testing : Compare cytotoxicity in normal cells (e.g., MCF-10A) to assess therapeutic windows .

What mechanistic insights explain the pro-apoptotic activity of these compounds?

Level: Advanced
Answer:
Key pathways include:

  • Caspase activation : Compounds like N-(5-(3-Cl-phenyl)-thiadiazol-2-yl)acetamide induce caspase-3/8/9 activation (2–3-fold increase vs. controls) .
  • AKT pathway inhibition : Derivatives with electron-withdrawing groups (e.g., -Br, -NO2_2) suppress phospho-AKT levels, as shown via Western blotting .
    Experimental design : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis and cell cycle arrest (G1/S phase) .

How can computational modeling predict drug-likeness and target engagement?

Level: Advanced
Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like 15-lipoxygenase (binding energy ≤−8.5 kcal/mol). Key interactions include H-bonds with Arg403 and hydrophobic contacts with Phe421 .
  • ADMET profiling : Predict oral bioavailability via QikProp (e.g., H-bond donors ≤5, PSA ≤140 Å2^2) .

How can synthetic yield discrepancies in thiadiazole cyclization be resolved?

Level: Advanced
Answer:
Discrepancies arise from:

  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve yields vs. ethanol .
  • Catalyst optimization : Triethylamine (5 mol%) enhances cyclization efficiency over weaker bases .
    Mitigation : Characterize byproducts via LC-MS and adjust stoichiometry (1:1.2 thiosemicarbazide:benzoyl chloride) .

What structural features enhance anticancer potency in benzamide-thiadiazole hybrids?

Level: Advanced
Answer:
SAR studies reveal:

  • Electron-deficient aryl groups : 2,4-Dimethoxyphenyl improves membrane permeability (logP ~2.8) vs. non-substituted analogs .
  • Halogen positioning : 3-Bromo substitution on benzamide increases cytotoxicity (IC50_{50} = 4.2 μM in MCF-7) compared to para-substituted analogs (IC50_{50} = 9.8 μM) .

How is crystallographic analysis applied to validate thiadiazole derivatives?

Level: Advanced
Answer:

  • SHELX refinement : Resolve electron density maps for the thiadiazole ring (C–S bond length: 1.68 Å) and confirm dihedral angles (e.g., 12.5° between benzamide and thiadiazole planes) .
  • Twinned data handling : Use SHELXL for high-resolution refinement (R-factor ≤0.045) in cases of pseudo-merohedral twinning .

Can these compounds act as dual inhibitors of 15-lipoxygenase and bacterial enzymes?

Level: Advanced
Answer:

  • 15-Lipoxygenase inhibition : Derivatives with pyridinyl substituents show IC50_{50} values of 0.8–1.2 μM, comparable to zileuton .
  • Bacterial PPTase inhibition : The trifluoromethyl group in analogs like 3-chloro-N-(5-CF3_3-thiadiazol-2-yl)acetamide disrupts acyl carrier protein interactions (Kd_d = 12 nM) .

How should contradictory biological data between in vitro and computational models be addressed?

Level: Advanced
Answer:

  • Validate false positives : Re-test compounds with <5 μM IC50_{50} in orthogonal assays (e.g., clonogenic survival) .
  • Adjust docking parameters : Include solvent-accessible surface area (SASA) corrections to improve binding affinity predictions .

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